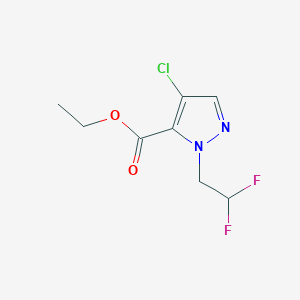
ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H9ClF2N2O2 and its molecular weight is 238.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1856080-10-8) is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a pyrazole ring, a chloro substituent, and a difluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.
- Molecular Formula : C8H9ClF2N2O2
- Molar Mass : 238.62 g/mol
- Density : 1.43 g/cm³ (predicted)
- Boiling Point : 301.3 °C (predicted)
- pKa : -2.12 (predicted)
The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and difluoroethyl groups may enhance its lipophilicity and influence its binding affinity to molecular targets.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant larvicidal activities against pests such as Mythimna separata and Plutella xylostella. In a comparative study, a related compound demonstrated 50% larvicidal activity at concentrations as low as 0.1 mg/L, indicating that this compound may possess comparable insecticidal efficacy .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, although specific data on its antimicrobial potency remains limited. The structure-function relationship in pyrazoles suggests that modifications in substituents can lead to enhanced activity against various pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological efficacy. The presence of the chlorine atom at the 4-position and the difluoroethyl group significantly influences its biological properties:
| Substituent | Effect on Activity |
|---|---|
| Chloro | Enhances lipophilicity and receptor binding |
| Difluoroethyl | Potentially increases insecticidal activity |
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Insecticidal Efficacy : A study demonstrated that related pyrazole compounds could release calcium from neuronal endoplasmic reticulum, mimicking the action of classical insecticides like anthranilic diamides .
- Antimicrobial Screening : Compounds structurally similar to this compound have been screened against various bacterial strains, showing promising results in inhibiting growth .
- Pharmacological Potential : Investigations into the pharmacokinetics and pharmacodynamics of pyrazole derivatives suggest potential applications in drug development for treating infections and pests .
Propiedades
IUPAC Name |
ethyl 4-chloro-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-2-15-8(14)7-5(9)3-12-13(7)4-6(10)11/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUXJHAEMLVHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














